molecular formula C4H5NS<br>CH2=CHCH2N=C=S<br>C4H5NS B1665106 Allylisothiocyanate CAS No. 57-06-7

Allylisothiocyanate

Cat. No. B1665106
CAS RN: 57-06-7
M. Wt: 99.16 g/mol
InChI Key: ZOJBYZNEUISWFT-UHFFFAOYSA-N
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Description

Allyl isothiocyanate (AITC) is a naturally occurring unsaturated isothiocyanate . The colorless oil is responsible for the pungent taste of Cruciferous vegetables such as mustard, radish, horseradish, and wasabi . It is slightly soluble in water, but more soluble in most organic solvents .


Synthesis Analysis

Allyl isothiocyanate can be obtained from the seeds of black mustard (Brassica nigra) or brown Indian mustard (Brassica juncea). When these mustard seeds are broken, the enzyme myrosinase is released and acts on a glucosinolate known as sinigrin to give allyl isothiocyanate . Allyl isothiocyanate is produced commercially by the reaction of allyl chloride and potassium thiocyanate .


Molecular Structure Analysis

The molecular formula of Allyl Isothiocyanate is C4H5NS . The IUPAC Standard InChI is InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2 .


Chemical Reactions Analysis

AITC has been reported for its chemopreventive mechanism and induction of apoptotic cell death in triple-negative MDA-MB-468 human breast cancer cells in vitro through ERK-modulated intrinsic signaling and G2/M phase arrest analyzed through flow cytometry .


Physical And Chemical Properties Analysis

The molar mass of Allyl Isothiocyanate is 99.15 g·mol −1. It has a density of 1.013–1.020 g/cm 3. Its melting point is −102 °C (−152 °F; 171 K) and boiling point is 148 to 154 °C (298 to 309 °F; 421 to 427 K) .

Scientific Research Applications

  • Plant Growth and Defense Mechanisms

    • AITC has been found to significantly inhibit the growth of Arabidopsis thaliana, a model organism in plant biology. Specifically, it reduces root length, fresh weight, and affects the formation of lateral roots in a dose-dependent manner (Urbancsok, Bones, & Kissen, 2017).
  • Potential in Cancer Research

    • In a study focused on computer-assisted drug design, AITC showed potential as a therapeutic agent for bladder cancer. This was based on a computational method predicting interaction targets for AITC, identifying key genes and pathways involved in bladder cancer (Vijayalakshmi, Manjunatha, Andrade, & Nayana, 2023).
  • Pharmaceutical Applications

    • Research has explored the synthesis of new biologically active compounds using AITC. For example, a study on the intramolecular heterocyclization of N-Allylthiocarbamide demonstrates the potential of AITC in developing new pharmaceuticals (Kulakov, 2015).
  • Role in Sensory Perception and Pain Management

    • AITC is a strong agonist of the transient receptor potential ankyrin 1 (TRPA1) channel, involved in somatosensory perception of pungency and pain pathways. This was shown in a study where ITCs from Sisymbrium officinale were tested on TRPA1 channels (Borgonovo et al., 2019).
  • Antimicrobial Properties

    • The antimicrobial properties of AITC, especially against Pseudomonas aeruginosa biofilms, have been highlighted. It demonstrates significant activity against planktonic bacterial proliferation and mature biofilms (Kaiser, Mutters, Blessing, & Günther, 2017).
  • Application in Food Science and Technology

    • In the field of food science, AITC has been recognized for its strong antimicrobial potential against several bacteria, through disruption of bacterial cell membranes. This makes it a valuable sustainable source of new bioactive products in food preservation (Borges et al., 2015).
  • -Inflammatory Activities: AITC has been found to possess neuroprotective and anti-inflammatory activities. It attenuates signaling pathways such as JNK/NF-κB/TNF-α, offering potential therapeutic applications in neurodegeneration and inflammatory diseases (Subedi, Venkatesan, & Kim, 2017).

properties

IUPAC Name

3-isothiocyanatoprop-1-ene
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InChI

InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2
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InChI Key

ZOJBYZNEUISWFT-UHFFFAOYSA-N
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Canonical SMILES

C=CCN=C=S
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Molecular Formula

C4H5NS, Array
Record name ALLYL ISOTHIOCYANATE, STABILIZED
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DSSTOX Substance ID

DTXSID3020047
Record name Allyl isothiocyanate
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Molecular Weight

99.16 g/mol
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Physical Description

Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant., Liquid, Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index], COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR., Colourless or pale yellow liquid; Very pungent, irritating aroma
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Boiling Point

304 °F at 760 mmHg (NTP, 1992), 152 °C, 150.00 to 152.00 °C. @ 760.00 mm Hg, 148-154 °C
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Flash Point

115 °F (NTP, 1992), [ChemIDplus] 46 °C, 115 °F (46 °C) (Closed Cup), 46 °C c.c.
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), In water, 2,000 mg/L at 20 °C, Very soluble in benzene, ethyl ether, ethanol, Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol, SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE, Soluble in alcohol, ether, carbon disulfide, 2 mg/mL at 20 °C, Solubility in water: poor, Slightly soluble in water; Soluble in ether, Soluble (in ethanol)
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Density

1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0126 g/cu cm at 20 °C, Relative density (water = 1): 1.0, 1.013-1.020
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Vapor Density

3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.41 (Air = 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992), 3.7 [mmHg], VP: 10 mm Hg at 38.3 °C, 0.493 kPa at 20 °C (3.7 mm Hg at 30 °C), Vapor pressure, kPa at 20 °C: 0.493
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Mechanism of Action

... Here, /investigators have/ shown that AITC arrests human bladder cancer cells in mitosis and also induces apoptosis. Mitotic arrest by AITC was associated with increased ubiquitination and degradation of alpha- and beta-tubulin. AITC directly binds to multiple cysteine residues of the tubulins. AITC induced mitochondrion-mediated apoptosis, as shown by cytochrome c release from mitochondria to cytoplasm, activation of caspase-9 and caspase-3, and formation of TUNEL-positive cells. Inhibition of caspase-9 blocked AITC-induced apoptosis. Moreover, /investigators/ found that apoptosis induction by AITC depended entirely on mitotic arrest and was mediated via Bcl-2 phosphorylation at Ser-70. Pre-arresting cells in G(1) phase by hydroxyurea abrogated both AITC-induced mitotic arrest and Bcl-2 phosphorylation. Overexpression of a Bcl-2 mutant prevented AITC from inducing apoptosis. /Investigators/ further showed that AITC-induced Bcl-2 phosphorylation was caused by c-Jun N-terminal kinase (JNK), and AITC activates JNK. Taken together, this study has revealed a novel anticancer mechanism of a phytochemical that is commonly present in human diet., In this study, the underlying mechanisms of the potential anti-inflammatory properties of allyl-isothiocyanate (AITC) were analysed in vitro and in vivo. Murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) were supplemented with increasing concentrations of AITC. In addition, C57BL/6 mice (n= 10 per group) were fed a pro-inflammatory high-fat diet and AITC was administered orally via gavage for 7 days. Biomarkers of inflammation were determined both in cultured cells and in mice. AITC significantly decreased tumor necrosis factor alpha mRNA levels and its secretion in LPS stimulated RAW264.7 macrophages. Furthermore, gene expression of other pro-inflammatory markers including interleukin-1beta and inducible nitric oxide synthase were down-regulated following AITC treatment. AITC decreased nuclear p65 protein levels, a subunit of the transcription factor NF-?B. Importantly, /this/ data indicates that AITC significantly attenuated microRNA-155 levels in LPS-stimulated RAW264.7 macrophages in a dose-dependent manner. The anti-inflammatory effects of AITC were accompanied by an increase in Nrf2 nuclear translocation and consequently by an increase of mRNA and protein levels of the Nrf2 target gene heme-oxygenase 1. AITC was slightly less potent than sulforaphane (used as a positive control) in down-regulating inflammation in LPS-stimulated macrophages. A significant increase in nuclear Nrf2 and heme-oxygenase 1 gene expression and only a moderate down-regulation of interleukin-1beta and microRNA-155 levels due to AITC was found in mouse liver. Present data suggest that AITC exhibits potent anti-inflammatory activity in cultured macrophages in vitro but has only little anti-inflammatory activity in mice in vivo., ... In this study, AITC was shown to inhibit the proliferation of human metastatic colorectal adenocarcinoma SW620 cells in vitro by inducing cell cycle arrest at the G2/M phase. The signaling pathway of AITC action involved the down-regulation of the pivotal Cdc25B and Cdc25C protein phosphatases in the treated cells. Quantitative real-time PCR of AITC-treated SW620 cells revealed a time-dependent down-regulation of Cdc25B and Cdc25C mRNA levels, which resulted in a decrease in the expression levels of these two proteins. Upon prolonged exposure, AITC induced caspase-mediated apoptosis in SW620 cells. The apoptotic process was evidenced by the activation of initiator caspases (-8 and -9) and effector caspases (-3 and -7), and the cleavage of poly(ADP-ribose) polymerase (PARP). The antitumor activity of AITC was further demonstrated in a SW620 xenograft in vivo. ..., ...Little is known regarding the effect of structurally related compounds such as allyl isothiocyanate (AITC), butyl isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC) on Nrf2 target gene expression. In this study AITC, BITC and PEITC significantly increased phosphorylation of ERK1/2, an upstream target of Nrf2 in NIH3T3 fibroblasts. EKR1/2 phosphorylation was accompanied by an increased nuclear translocation and transactivation of Nrf2. AITC, BITC and PEITC significantly enhanced mRNA and protein levels of the Nrf2 targets gamma-glutamyl cysteine synthetase (gammaGCS), heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). HO-1 and gammaGCS both contain CpG islands within their promoter region. However, analysis of DNA methylation status in NIH3T3 cells indicated that expression of these genes may not be dependant on promoter methylation. ...Aliphatic and aromatic isothiocyanates such as AITC, BITC and PEITC induce phase 2 and antioxidant enzymes in cultured fibroblasts., For more Mechanism of Action (Complete) data for ALLYL ISOTHIOCYANATE (13 total), please visit the HSDB record page.
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Impurities

In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content
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Product Name

Allyl isothiocyanate

Color/Form

Colorless to pale yellow, oily liquid

CAS RN

57-06-7, 8007-40-7
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Melting Point

-112 °F (NTP, 1992), -80 °C, -102.5 °C
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Synthesis routes and methods

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.
[Compound]
Name
2-imidazolidinethiones
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2-imidazolidinethiones
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diamines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allylisothiocyanate
Reactant of Route 2
Reactant of Route 2
Allylisothiocyanate
Reactant of Route 3
Reactant of Route 3
Allylisothiocyanate
Reactant of Route 4
Reactant of Route 4
Allylisothiocyanate
Reactant of Route 5
Reactant of Route 5
Allylisothiocyanate
Reactant of Route 6
Allylisothiocyanate

Citations

For This Compound
2,860
Citations
EE Mansour, F Mi, G Zhang, X Jiugao, Y Wang… - Crop protection, 2012 - Elsevier
Allylisothiocyanate is a volatile chemical used for insect fumigation. Because its mode of action is not fully understood, the insecticidal efficacy of AITC was investigated using dry and …
Number of citations: 42 www.sciencedirect.com
N Aissani, P Tedeschi, A Maietti… - Journal of Agricultural …, 2013 - ACS Publications
… , allylisothiocyanate, at a … Allylisothiocyanate applied against J2 was active with an EC50/ 1d of 6.6 ± 3.4 mg/L. This is the first report of the nematicidal activity of allylisothiocyanate …
Number of citations: 66 pubs.acs.org
ES Hwang, HJ Lee - Biofactors, 2006 - Wiley Online Library
Cruciferous vegetables contain a series of relatively unique secondary metabolites of amino acids, called glucosinolates, from which isothiocyanates (ITC) can be generated. While …
Number of citations: 19 iubmb.onlinelibrary.wiley.com
EN Rosskopf, JC Hong, N Kokalis-Burelle… - … Symposium on Soil …, 2018 - actahort.org
Dominus®(Isagro, USA), a newly registered biofumigant in the United States with active ingredient allylisothiocyanate (AITC), is currently under evaluation for use as a pre-plant soil …
Number of citations: 1 www.actahort.org
J Ahn, H Lee, SW Im, CH Jung, TY Ha - The Journal of Nutritional …, 2014 - Elsevier
Mitochondrial dysfunction is associated with the pathophysiology of insulin resistance. Allylisothiocyanate (AITC) is found in many cruciferous vegetables and has been reported to …
Number of citations: 60 www.sciencedirect.com
A Borges, LC Simoes, C Serra… - … Research Efforts in …, 2013 - books.google.com
… This study reports the activity of two ITCs [allylisothiocyanate (AITC) and 2-phenylethylisothiocyanate (PEITC)] on bacterial motility and prevention of biofilm formation by Escherichia coli…
Number of citations: 3 books.google.com
JS Hooper, SH Hadley, KF Morris… - Journal of Applied …, 2016 - journals.physiology.org
Acute inhalation of airborne pollutants alters cardiovascular function and evidence suggests that pollutant-induced activation of airway sensory nerves via the gating of ion channels is …
Number of citations: 32 journals.physiology.org
M Uhl, B Laky, E Lhoste, F Kassie… - Teratogenesis …, 2003 - Wiley Online Library
The aim of this study was to investigate the chemoprotective effects of mustard sprouts on benzo(a)pyrene [B(a)P]‐induced DNA damage in the single cell gel electrophoresis (SCGE)/…
Number of citations: 47 onlinelibrary.wiley.com
SF Nottingham, TH Coaker - Entomologia experimentalis et …, 1985 - Wiley Online Library
The responses of gravid female cabbage root flies, Delia radicum (L.), to brassica odour and allylisothiocyanate (ANCS) presented in either a discrete plume or uniformly dispersed in …
Number of citations: 39 onlinelibrary.wiley.com
P Langer, V Stolc - Endocrinology, 1965 - cabdirect.org
In male Wistar rats of about 200 g weight, administration by stomach tube of 2 or 4 mg allylisothio-cyanate before injection of 0.5 µc 131 I greatly inhibited the uptake of radioactive I by …
Number of citations: 54 www.cabdirect.org

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